molecular formula C22H23N3O4 B2875846 N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898464-50-1

N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2875846
CAS RN: 898464-50-1
M. Wt: 393.443
InChI Key: MPWXYHIHLKIMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.443. The purity is usually 95%.
BenchChem offers high-quality N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of β-Lactam Antibiotics

The compound’s structure is conducive to the synthesis of β-lactam antibiotics through oxidative N-deprotection reactions . This process involves the removal of the N-(p-ethoxyphenyl) group from β-lactams using ceric ammonium nitrate, yielding N-dearylated 2-azetidinones. These intermediates are crucial in the development of new antibiotics.

Antiviral Agents

Indole derivatives, which share structural similarities with the compound, have been documented to possess antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs.

Anticancer Activity

The compound’s framework is related to that of indole derivatives, which are known to exhibit anticancer activities . These substances can interfere with cancer cell proliferation and could be used to design novel anticancer medications.

Antimicrobial Applications

1,3,5-Triazine derivatives, which can be synthesized from similar compounds, show significant antimicrobial properties . They can be used to create new treatments for bacterial infections, addressing the growing concern of antibiotic resistance.

Anti-Inflammatory and Analgesic Effects

Compounds with a pyrimidine-quinoxaline core, akin to the compound , have been identified as potential substances for treating pain and inflammatory conditions . Their ability to modulate inflammatory pathways could lead to new anti-inflammatory and analgesic drugs.

Antihypoxic Effects

Quinoxaline derivatives, closely related to the compound, have demonstrated significant antihypoxic effects in vivo . These effects are beneficial in conditions where tissues are deprived of oxygen, such as during strokes or heart attacks.

properties

IUPAC Name

N-(4-ethoxyphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-2-29-18-8-6-16(7-9-18)23-21(27)22(28)24-17-12-14-4-3-11-25-19(26)10-5-15(13-17)20(14)25/h6-9,12-13H,2-5,10-11H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWXYHIHLKIMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

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